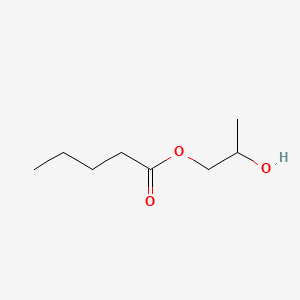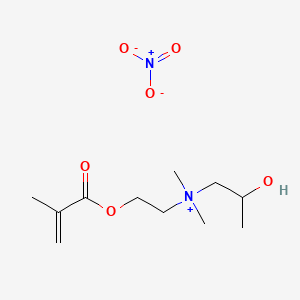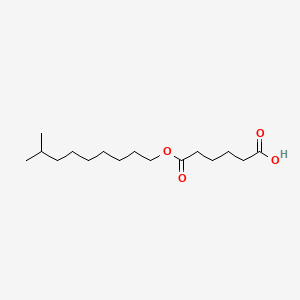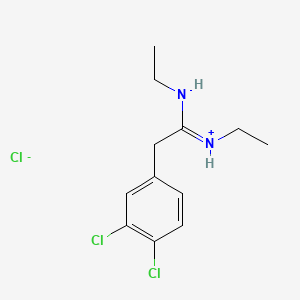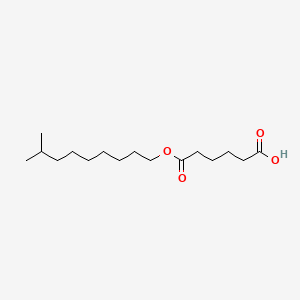
Isodecyl hydrogen adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is a derivative of adipic acid, where one of the carboxylic acid groups is esterified with isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with isodecyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Isodecyl hydrogen adipate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield adipic acid and isodecyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Adipic acid and isodecyl alcohol.
Reduction: Corresponding alcohols.
Hydrolysis: Adipic acid and isodecyl alcohol.
Scientific Research Applications
Isodecyl hydrogen adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance their flexibility and durability.
Biology: Employed in the formulation of various biological assays and experiments due to its compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.
Mechanism of Action
The mechanism of action of isodecyl hydrogen adipate primarily involves its interaction with other chemical compounds through esterification and hydrolysis reactions. The ester group in this compound can undergo hydrolysis to release adipic acid and isodecyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Diisodecyl adipate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dioctyl adipate: Employed in the manufacture of films, sheets, and coatings due to its excellent flexibility and low-temperature performance.
Bis(2-ethylhexyl) adipate: Utilized in the production of plasticizers, lubricants, and hydraulic fluids.
Uniqueness of Isodecyl Hydrogen Adipate: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its compatibility with a wide range of materials make it a versatile compound for numerous applications.
Properties
CAS No. |
53595-56-5 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



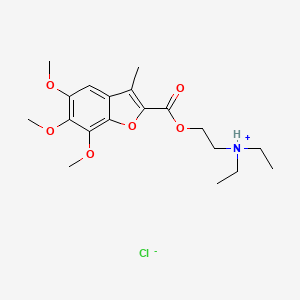


![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)

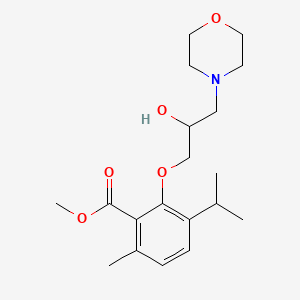
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
